Teloxantrone

Description

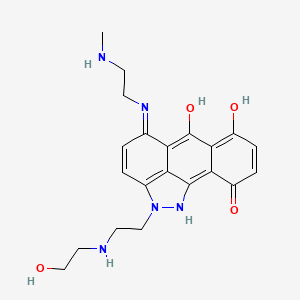

Structure

3D Structure

Properties

CAS No. |

91441-48-4 |

|---|---|

Molecular Formula |

C21H25N5O4 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |

InChI Key |

WOPAVGQTOMNFGS-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |

Origin of Product |

United States |

Foundational & Exploratory

Teloxantrone's Mechanism of Action in Neuronal Cells: A Technical Guide

Executive Summary

Teloxantrone (also known as Losoxantrone or DuP-941) is a potent synthetic anthrapyrazole derivative recognized primarily for its antineoplastic properties. Its core mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks, ultimately triggering apoptotic cell death. While its effects on cancer cells are well-documented, its specific actions within neuronal cells are less characterized. This guide synthesizes the available data to provide a detailed overview of this compound's established molecular mechanisms and discusses its potential implications for neuronal cells, addressing the notable absence of evidence for direct glutamate receptor antagonism.

Core Mechanism of Action: Inhibition of Topoisomerase II

The primary and most well-understood mechanism of action for this compound is its function as a topoisomerase II inhibitor.[1][2] Topoisomerase II is a vital nuclear enzyme that resolves topological DNA problems in all eukaryotic cells, including neurons, by creating transient double-strand breaks (DSBs) to allow for DNA strand passage.

This compound exerts its cytotoxic effects by acting as a "topoisomerase poison." It intercalates into the DNA and traps the topoisomerase II enzyme after it has cleaved the DNA but before it can re-ligate the strands. This stabilization of the "cleavage complex" leads to an accumulation of permanent, protein-linked DNA double-strand breaks.[1] If the cellular DNA repair machinery is overwhelmed, these lesions trigger downstream signaling cascades that result in programmed cell death, or apoptosis.

Downstream Cellular Effects

Induction of Apoptosis

The accumulation of irreparable DNA double-strand breaks is a potent trigger for the intrinsic apoptotic pathway. In neuronal cells, as in other cell types, this damage would be sensed by proteins such as the ATM (Ataxia-Telangiectasia Mutated) kinase. Activation of ATM initiates a signaling cascade that leads to the phosphorylation and activation of the tumor suppressor protein p53. Subsequently, p53 upregulates the expression of pro-apoptotic proteins like Bax, which translocate to the mitochondria. This permeabilizes the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Neurotoxicity vs. Neuroprotection: A Mechanistic Evaluation

The functional consequence of this compound exposure in the central nervous system is context-dependent.

-

Neurotoxicity: In dividing cells, such as neural progenitor cells or malignant glioma cells, the DNA damage induced by this compound is overwhelmingly cytotoxic, leading to cell cycle arrest and apoptosis. This forms the basis of its use as an antineoplastic agent.

-

Neuroprotection: A potential neuroprotective role for a compound can arise from various mechanisms, one of which is the antagonism of glutamate receptors to prevent excitotoxicity.[3] Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a key factor in stroke and neurodegenerative diseases.[3] However, a thorough review of the scientific literature reveals no direct evidence that this compound binds to or antagonizes NMDA or AMPA glutamate receptors. Therefore, a neuroprotective mechanism based on the prevention of excitotoxicity is not supported by current data.

Any potential neuro-modulating effects of this compound would more likely be indirect. For instance, the related compound mitoxantrone is used in multiple sclerosis for its immunomodulatory properties. While speculative, if this compound shares these properties, it could indirectly protect neurons by reducing neuroinflammation in relevant disease models.

Quantitative Data: Cytotoxic Potency

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in neuronal cell lines is not available in the published literature. However, its potency has been evaluated in various cancer cell lines, providing a general indication of its cytotoxic efficacy.

| Compound | Cell Lines | Assay | IC50 Range (µM) | Source |

| This compound (Losoxantrone) | Human breast carcinoma, head and neck squamous cell carcinoma, leukemia, and Chinese hamster ovary cells | MTT Cell Growth Inhibition | 0.1 - 45.2 | [2] |

Note: The wide range reflects varying sensitivity across different cell types. These values are provided for context on the compound's general potency and should not be directly extrapolated to neuronal cells.

Key Experimental Protocols

The following protocols are synthesized methodologies for assessing the effects of this compound on neuronal cells in vitro. A human neuroblastoma cell line like SH-SY5Y, which can be differentiated into a more mature neuron-like phenotype, is a suitable model.

Protocol: Assessment of this compound Cytotoxicity in Differentiated SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

To induce differentiation, seed cells at a low density (e.g., 2 x 10⁴ cells/cm²) and reduce serum to 1% FBS. Add 10 µM all-trans-retinoic acid (RA) to the medium.

-

Maintain differentiation for 5-7 days, replacing the medium with fresh RA-containing medium every 2 days. Differentiated cells will exhibit a mature neuronal morphology with extended neurites.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Create a series of working dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.1%.

-

-

Treatment:

-

Remove the differentiation medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.

-

Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Protocol: Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

-

Cell Culture and Treatment:

-

Culture and differentiate SH-SY5Y cells on glass coverslips as described above.

-

Treat the cells with this compound at a concentration expected to induce damage (e.g., 1-5x the determined IC50) for a shorter duration (e.g., 2-6 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of distinct γH2AX foci within the nuclei. A significant increase in foci in this compound-treated cells compared to controls indicates the induction of DNA double-strand breaks.

-

Conclusion

The primary, evidence-based mechanism of action for this compound in any cell type, including neurons, is the inhibition of topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis. Its effects in the nervous system are therefore predominantly cytotoxic, particularly in dividing cells. The hypothesis that this compound may exert neuroprotective effects through the antagonism of glutamate receptors is not supported by the available scientific literature. Future research should focus on directly assessing the cytotoxicity of this compound in various neuronal and glial cell types to better understand its neuro-toxicological profile and to explore any potential indirect immunomodulatory roles that may be relevant to neuroinflammatory diseases.

References

- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies with cytotoxic anthrapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

A Technical Deep Dive: Unraveling the Structural Nuances Between Teloxantrone and Mitoxantrone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between Teloxantrone and Mitoxantrone, two potent antineoplastic agents. By examining their distinct chemical architectures, we can better understand the nuances in their mechanisms of action, biological activities, and clinical profiles. This document provides a comprehensive comparison, including quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this critical area of oncology.

Core Structural Dissimilarity: Anthrapyrazole vs. Anthracenedione

The fundamental difference between this compound and Mitoxantrone lies in their core heterocyclic structures. Mitoxantrone is an anthracenedione , characterized by a tricyclic anthracene ring system with two ketone groups at positions 9 and 10. In contrast, this compound is an anthrapyrazole , a modification of the anthracenedione scaffold where a pyrazole ring is fused to the anthracene core.[1]

This seemingly subtle alteration in the chromophore was a deliberate design strategy aimed at mitigating the cardiotoxicity associated with anthracenediones like Mitoxantrone.[1] The introduction of the pyrazole ring in this compound modifies the electronic properties of the molecule, which is believed to reduce the generation of reactive oxygen species (ROS), a key contributor to drug-induced cardiotoxicity.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Mitoxantrone, providing a comparative overview of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties

| Property | Mitoxantrone | This compound (CI-937) | Reference(s) |

| Molecular Formula | C22H28N4O6 | C21H25N5O4 | [3] |

| Molecular Weight | 444.48 g/mol | 411.45 g/mol | [3] |

| Core Structure | Anthracenedione | Anthrapyrazole | [1] |

Table 2: Comparative Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Mitoxantrone (μM) | This compound (CI-937) (μM) | Reference(s) |

| Murine L1210 Leukemia | Leukemia | - | 10⁻⁷ - 10⁻⁸ M | [1] |

| Murine P388 Leukemia | Leukemia | - | Potent in vivo activity | [1] |

| NCI 60-cell line screen | Various | Potent | Potent, similar profile to Mitoxantrone | [2] |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Both this compound and Mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms:

-

DNA Intercalation: The planar aromatic core of both molecules inserts between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: Both drugs are potent inhibitors of topoisomerase II, a crucial enzyme responsible for resolving DNA tangles and supercoils during replication. By stabilizing the "cleavable complex" – an intermediate stage where the enzyme has cut the DNA strands – these drugs prevent the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[2]

Signaling Pathways

While both drugs share a primary mechanism, Mitoxantrone has been shown to modulate specific cellular signaling pathways, which may contribute to its overall biological effects, including both therapeutic and adverse outcomes. The effect of this compound on these specific pathways is less well-characterized in the available literature.

Mitoxantrone and the NF-κB Pathway

Mitoxantrone has been identified as a Toll-like receptor 4 (TLR4) antagonist. This interaction can lead to the inhibition of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammation, and its inhibition by Mitoxantrone may contribute to the drug's immunosuppressive effects, which are utilized in the treatment of multiple sclerosis.

References

- 1. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mjhid.org [mjhid.org]

- 3. researchgate.net [researchgate.net]

- 4. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Early discovery and synthesis of Teloxantrone

An In-depth Technical Guide on the Early Discovery and Synthesis of Mitoxantrone

Disclaimer: The request specified "Teloxantrone." However, extensive searches yielded no results for a compound with this name in the context of drug discovery. The search results consistently point to Mitoxantrone , a well-established anthracenedione anticancer agent. This guide will, therefore, focus on the early discovery and synthesis of Mitoxantrone, assuming it is the intended subject of the query.

Introduction

Mitoxantrone is a synthetic antineoplastic agent belonging to the anthracenedione class of drugs.[1] It was developed in the 1980s as an analogue of the anthracycline antibiotic doxorubicin, with the aim of reducing the cardiotoxicity associated with the parent compound.[2][3] Mitoxantrone has demonstrated significant clinical activity in the treatment of various cancers, including breast cancer, acute myeloid leukemia (AML), and non-Hodgkin's lymphoma, as well as certain forms of multiple sclerosis due to its immunosuppressive properties.[1][2][4][5] This technical guide provides a comprehensive overview of the early discovery, synthesis, mechanism of action, and key experimental data related to Mitoxantrone for researchers, scientists, and drug development professionals.

Early Discovery and Development

The development of Mitoxantrone was the result of a rational drug design program at the Medical Research Division of the American Cyanamid Company. The program aimed to create a cytotoxic agent with a mechanism of action similar to anthracyclines but with an improved safety profile, particularly with respect to cardiotoxicity.[6] The starting point was a molecule with structural features predicted to favor intercalation with double-stranded DNA.[6] The initial lead compound showed immunomodulatory effects and significant activity against transplantable murine tumors.[6] This led to the synthesis of a large series of analogues, from which Mitoxantrone was selected for clinical trials based on its high potency and excellent antitumor activity in mice.[6] Clinical studies in the United States began in 1979.[4]

Synthesis of Mitoxantrone

The synthesis of Mitoxantrone has been approached through several methods, with the core strategy involving the construction of the 1,4-diamino-5,8-dihydroxyanthraquinone scaffold.

General Synthetic Scheme

A common synthetic route starts from 1,8-dihydroxyanthracene-9,10-dione (chrysazin). The process involves the nitration of chrysazin, followed by reduction to form a diamino intermediate. This intermediate is then reacted with 2-(2-aminoethylamino)ethanol to introduce the side chains, followed by an oxidation step to yield Mitoxantrone.[7] Another key intermediate in some synthetic pathways is leuco-1,4,5,8-tetrahydroxyanthraquinone.[3][8][9]

Caption: General synthetic pathway for Mitoxantrone starting from Chrysazin.

Experimental Protocol: Synthesis from Leuco-1,4,5,8-tetrahydroxyanthraquinone

This protocol is a generalized representation based on described synthetic routes.[10]

Materials:

-

Leuco-1,4,5,8-tetrahydroxyanthraquinone

-

N-(2-hydroxyethyl)ethylenediamine

-

1,4-Dioxane

-

Dry Oxygen or Air

-

Ethanol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve Leuco-1,4,5,8-tetrahydroxyanthraquinone in 1,4-dioxane with stirring.

-

Add N-(2-hydroxyethyl)ethylenediamine dropwise to the solution.

-

After the addition is complete, slowly bubble dry oxygen or air through the reaction mixture. Maintain the reaction temperature (e.g., 50-60 °C) until the color of the solution changes to a bright blue, indicating the formation of Mitoxantrone.

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding ethanol.

-

Allow the mixture to stand for several hours to complete precipitation.

-

Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization or other chromatographic methods.

Mechanism of Action

Mitoxantrone's cytotoxic effects are primarily mediated through its interaction with DNA and the nuclear enzyme topoisomerase II.[1][8]

-

DNA Intercalation: The planar aromatic ring system of Mitoxantrone intercalates between DNA base pairs.[1][11] This binding is stabilized by hydrogen bonds and disrupts the normal helical structure of DNA, thereby interfering with DNA replication and RNA transcription.[1][7]

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II.[1][8] This enzyme is crucial for altering DNA topology to facilitate processes like replication and chromosome segregation. Mitoxantrone stabilizes the covalent intermediate complex formed between topoisomerase II and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1]

Caption: Mitoxantrone's dual mechanism of action on DNA and Topoisomerase II.

Structure-Activity Relationships (SAR)

The development of Mitoxantrone from the anthracycline scaffold involved key structural modifications to enhance efficacy and reduce toxicity.

-

Absence of Sugar Moiety: Unlike doxorubicin, Mitoxantrone lacks the daunosamine sugar moiety. This change is believed to contribute to its reduced cardiotoxicity, as the sugar is implicated in the generation of reactive oxygen species that damage cardiac tissue.[12]

-

Side Chains: The two identical basic side chains at the 1- and 4-positions are crucial for DNA binding. The nitrogen atoms in these chains are thought to mimic the binding role of the amino group on the anthracycline's sugar moiety.[12]

-

5,8-Hydroxyl Groups: The hydroxyl groups at the 5- and 8-positions are critical for the drug's potent antineoplastic activity. Their presence increases the activity tenfold compared to analogues lacking them (e.g., Ametantrone).[9]

Preclinical and Clinical Data Summary

Mitoxantrone has undergone extensive preclinical and clinical evaluation, demonstrating its efficacy and defining its toxicity profile.

In Vitro Cytotoxicity

Mitoxantrone demonstrates potent growth-inhibitory effects on various cancer cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| T-47D (Human Breast Cancer) | Cell Proliferation | 10⁻⁵ M | Inhibition of cell growth kinetics | [13] |

| T-47D (Human Breast Cancer) | [³H]-Thymidine Incorporation (DNA Synthesis) | 10⁻⁹, 10⁻⁷, 10⁻⁵ M | Rapid decline in incorporation | [13] |

| T-47D (Human Breast Cancer) | [³H]-Uridine Incorporation (RNA Synthesis) | 10⁻⁹, 10⁻⁷, 10⁻⁵ M | Rapid decline in incorporation | [13] |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | Comparable cytotoxicity to analogues | [9] |

| HeLa (Cervical Cancer) | Cytotoxicity Assay | Not Specified | Comparable cytotoxicity to analogues | [9] |

Clinical Efficacy

Clinical trials have established Mitoxantrone's role in cancer therapy.

| Disease | Treatment Regimen | Response Rate | Reference |

| Acute Nonlymphocytic Leukemia (ANLL) / Acute Myeloid Leukemia (AML) | Single Agent | ~30% | [5] |

| ANLL / AML | Combination Therapy (e.g., with Cytarabine) | Up to 60% | [5] |

| Breast Cancer | Single Agent | 25-30% | [5] |

| Breast Cancer | Combination Therapy | ≥60% | [5] |

Toxicity Profile

The dose-limiting toxicities of Mitoxantrone are well-characterized.

| Toxicity | Schedule | Description | Reference |

| Myelosuppression | Single dose, every 3 weeks | Dose-limiting toxicity | [4] |

| Mucositis | Daily for 5 days | Dose-limiting toxicity | [4] |

| Cardiotoxicity | Cumulative Dosing | Less frequent and severe than anthracyclines, but still a significant risk.[5][12] | [4][5][12] |

| Gastrointestinal Effects | All schedules | Nausea and vomiting, less severe than anthracyclines.[5] | [4][5] |

Conclusion

Mitoxantrone represents a successful example of rational drug design, leading to a potent anticancer agent with a distinct therapeutic profile from its parent anthracycline class. Its discovery was driven by the need to mitigate the severe cardiotoxicity of existing chemotherapies. The synthesis of Mitoxantrone is a multi-step process centered on the functionalization of an anthraquinone core. Its mechanism, involving both DNA intercalation and topoisomerase II inhibition, provides a powerful means of inducing cytotoxicity in rapidly proliferating cancer cells. While its use is limited by toxicities such as myelosuppression and a cumulative risk of cardiotoxicity, Mitoxantrone remains an important therapeutic option for specific malignancies and forms of multiple sclerosis. The study of its discovery and development continues to provide valuable insights for medicinal chemists and drug development professionals.

References

- 1. Oncology [pharmacology2000.com]

- 2. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitoxantrone: a novel anthracycline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MITOXANTRON Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Influence of mitoxantrone on nucleic acid synthesis on the T-47D breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Teloxantrone Topoisomerase II Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teloxantrone (DuP-937, CI-937) is a synthetic anthrapyrazole antineoplastic agent that functions as a potent inhibitor of topoisomerase II. By intercalating with DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces protein-linked DNA double-strand breaks. This targeted DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the activation of apoptotic pathways, ultimately leading to cancer cell death. This document provides a comprehensive technical overview of the this compound topoisomerase II inhibition pathway, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling cascades involved.

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, followed by religation of the break.

This compound, like other anthracenedione derivatives such as mitoxantrone, acts as a topoisomerase II "poison." It does not inhibit the catalytic activity of the enzyme directly but rather stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[1] This stabilization prevents the religation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks. These breaks are the primary cytotoxic lesion, initiating downstream signaling pathways that culminate in cell death.

Quantitative Data Presentation

While specific IC50 values for this compound's direct inhibition of purified topoisomerase II isoforms are not widely available in public literature, its cytotoxic potency has been evaluated in comparison to other well-characterized topoisomerase II inhibitors in the National Cancer Institute's (NCI) 60-cell line screen.

Table 1: Comparative Cytostatic Potency of Topoisomerase II Inhibitors

| Compound | Relative Cytostatic Potency | Notes |

| Mitoxantrone | +++++ | Most potent among the compared agents. |

| Doxorubicin | ++++ | Slightly more potent than DuP 941. |

| Losoxantrone (DuP 941) | ++++ | Anthrapyrazole analogue of this compound. |

| Azatoxin | +++ | |

| This compound (DuP 937) | +++ | Potency is comparable to Azatoxin.[1] |

| Amsacrine | ++ | |

| Etoposide (VP-16) | + | Significantly less potent in this comparison.[1] |

This table is a qualitative representation based on the decreasing order of cytostatic potency as reported by Fanciulli et al. (1994).[1] The potency of these agents in generating DNA double-strand breaks by inducing topoisomerase II cleavable complexes in nuclear extracts was found to be in agreement with their cytotoxicity.[1]

Signaling Pathways

The induction of DNA double-strand breaks by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and the intrinsic apoptotic pathway.

DNA Damage Response (DDR) Pathway

The DDR is a sophisticated signaling network that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable. In response to the DSBs created by this compound, the DDR is primarily initiated by the Ataxia Telangiectasia Mutated (ATM) kinase.

References

An Investigational Framework for Teloxantrone in Glioblastoma Multiforme: A Technical Guide for Researchers

Disclaimer: This document outlines a proposed research framework for the investigation of teloxantrone in glioblastoma multiforme (GBM). As of late 2025, there is a notable absence of specific preclinical or clinical research directly evaluating this compound for this indication. The following guide leverages data from the structurally related anthracenedione, mitoxantrone, to propose a potential mechanism of action, experimental protocols, and anticipated data for this compound in the context of GBM research. All data and protocols presented herein are based on studies of mitoxantrone and should be considered as a surrogate for the purpose of designing future investigations into this compound.

Introduction: The Rationale for Investigating this compound in Glioblastoma Multiforme

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care provides only a modest survival benefit, underscoring the urgent need for novel therapeutic agents. Anthracenedione derivatives, a class of synthetic compounds, have demonstrated potent anticancer activity. While research on this compound in GBM is currently lacking, its structural similarity to mitoxantrone, a compound that has shown promise in preclinical and clinical studies for GBM, provides a strong rationale for its investigation.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical and clinical investigation of this compound for GBM. By leveraging the existing knowledge of mitoxantrone, we will outline a potential mechanism of action, propose detailed experimental protocols, and present hypothetical data structures to guide future research endeavors.

Proposed Mechanism of Action of this compound in Glioblastoma

Based on the known mechanisms of anthracenedione derivatives, this compound is hypothesized to exert its anti-glioblastoma effects through a multi-faceted approach, primarily centered on DNA damage and the induction of apoptotic pathways.

2.1. DNA Intercalation and Topoisomerase II Inhibition: Similar to mitoxantrone, this compound is predicted to function as a DNA intercalating agent and a potent inhibitor of topoisomerase II.[1] This dual action is expected to disrupt DNA replication and repair processes, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing GBM cells.[1]

2.2. Induction of Apoptosis via Death Receptor Upregulation: Preclinical studies on mitoxantrone in GBM have shown its ability to upregulate the expression of death receptors DR4 and DR5 on the surface of cancer cells.[2] This sensitization makes the cells more susceptible to apoptosis induced by ligands such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). A similar mechanism is proposed for this compound, suggesting its potential use as a sensitizing agent in combination with TRAIL-based therapies.

References

An In-depth Technical Guide to the Immunosuppressive Properties of Anthracenediones with a Focus on Teloxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracenediones are a class of synthetic compounds that have historically been utilized as antineoplastic agents. Certain members of this class, notably mitoxantrone, have demonstrated significant immunosuppressive properties, leading to their application in the treatment of autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the immunosuppressive mechanisms of anthracenediones, with a primary focus on the emerging therapeutic, Teloxantrone (also known as RVT-3101). While sharing the characteristic anthracenedione core, this compound distinguishes itself through a novel mechanism of action centered on the inhibition of the TL1A pathway, representing a significant evolution from the broader cytotoxic effects of its predecessors. This document details the molecular mechanisms, summarizes available quantitative data, outlines key experimental protocols for assessing immunosuppressive activity, and provides visualizations of the pertinent biological pathways and experimental workflows.

Introduction to Anthracenediones and their Immunosuppressive Potential

The anthracenedione chemical scaffold has given rise to a number of biologically active molecules. Mitoxantrone, a first-generation anthracenedione, was initially developed as an anti-cancer drug.[1] Its mechanism of action is primarily attributed to DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells, including activated lymphocytes. This antiproliferative effect forms the basis of its immunosuppressive activity. Clinical use of mitoxantrone in multiple sclerosis has validated the therapeutic potential of targeting immune cell proliferation in autoimmune disorders.[1]

However, the broad cytotoxicity of mitoxantrone is associated with significant side effects, including cardiotoxicity and myelosuppression, limiting its long-term use.[3] This has driven the development of new-generation anthracenediones with more targeted mechanisms and improved safety profiles. This compound (RVT-3101) represents a significant advancement in this area, moving away from broad cytotoxicity to a more specific immunomodulatory approach by targeting the TL1A signaling pathway.[4]

Molecular Mechanism of Action

Mitoxantrone: The Precedent

Mitoxantrone exerts its immunosuppressive effects through several mechanisms:

-

Inhibition of T-cell, B-cell, and Macrophage Proliferation: By intercalating into DNA and inhibiting topoisomerase II, mitoxantrone prevents the proliferation of activated lymphocytes and other immune cells.[1]

-

Impairment of Antigen Presentation: Mitoxantrone can interfere with the ability of antigen-presenting cells (APCs) to activate T-cells.[1]

-

Modulation of Cytokine Secretion: It has been shown to decrease the secretion of pro-inflammatory cytokines.[1]

-

Induction of Apoptosis: Mitoxantrone can induce programmed cell death in immune cells.[5]

This compound (RVT-3101): A Novel Approach Targeting the TL1A Pathway

This compound represents a paradigm shift in the immunomodulatory strategy of anthracenediones. Its primary mechanism is the inhibition of Tumor Necrosis Factor-like Ligand 1A (TL1A), also known as TNFSF15.[4] TL1A is a cytokine that plays a crucial role in regulating immune responses and has been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[6]

The TL1A signaling pathway involves the following key components and interactions:

-

TL1A and its Receptors: TL1A binds to its receptor, Death Receptor 3 (DR3), which is expressed on activated lymphocytes and innate immune cells.[6]

-

Downstream Signaling: The binding of TL1A to DR3 activates downstream signaling cascades, including the NF-κB and MAPK pathways.[6] This leads to the production of pro-inflammatory cytokines and chemokines, and promotes the proliferation and differentiation of various T-cell subsets, including Th1 and Th17 cells.[4][6]

-

Role in Fibrosis: TL1A has also been shown to have direct pro-fibrotic effects by activating fibroblasts.[7]

By inhibiting TL1A, this compound is designed to specifically block these inflammatory and fibrotic pathways, offering a more targeted approach to immunosuppression with the potential for a better safety profile compared to mitoxantrone.[4]

Quantitative Data on Immunosuppressive Activity

The available quantitative data for the immunosuppressive and anti-inflammatory effects of this compound (RVT-3101) primarily comes from clinical trials in inflammatory bowel disease.

Table 1: Clinical Efficacy of this compound (RVT-3101) in Ulcerative Colitis (TUSCANY-2 Study) [8][9]

| Endpoint | RVT-3101 (Expected Phase 3 Dose) | Placebo | Timepoint |

| Clinical Remission (Overall Population) | 29% | 12% | Week 14 |

| 36% | N/A | Week 56 | |

| Endoscopic Improvement (Overall Population) | 36% | 19% | Week 14 |

| 50% | N/A | Week 56 | |

| Clinical Remission (Biomarker Positive) | 33% | 12% | Week 14 |

| 43% | N/A | Week 56 | |

| Endoscopic Improvement (Biomarker Positive) | 47% | 19% | Week 14 |

| 64% | N/A | Week 56 |

Table 2: Comparative Cytotoxic Activity of Anthracenediones (Illustrative Data)

| Compound | Cell Line | IC50 (µM) | Reference |

| Mitoxantrone | K562 (Human leukemia) | ~0.01-0.1 | (Qualitative) |

| Doxorubicin | K562 (Human leukemia) | ~0.01-0.1 | (Qualitative) |

| This compound | N/A | Data not publicly available |

Note: Specific IC50 values for this compound's immunosuppressive effects are not yet widely published in peer-reviewed literature. The data for mitoxantrone and doxorubicin are provided for comparative context of their cytotoxic potency.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of immunosuppressive compounds. Below are representative methodologies for key assays.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, a key mechanism of older anthracenediones.

Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA), such as kinetoplast DNA (kDNA). The decatenated, smaller DNA circles can then be separated from the larger, catenated network by gel electrophoresis or filtration.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Test compound (e.g., this compound, Mitoxantrone) dissolved in a suitable solvent (e.g., DMSO)

-

STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine:

-

10x Topoisomerase II reaction buffer

-

kDNA

-

ATP solution

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to the final volume.

-

-

Add human Topoisomerase II enzyme to each reaction tube, except for the negative control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding STEB.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated DNA from the catenated DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen or antigen.

Principle: Lymphocytes are stimulated to proliferate in vitro. The extent of proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into the newly synthesized DNA or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

-

Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen

-

Test compound (e.g., this compound)

-

[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well cell culture plates

-

Scintillation counter or flow cytometer

Procedure (using [3H]-thymidine):

-

Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add the test compound at various concentrations to the wells.

-

Add the mitogen (e.g., PHA) to stimulate proliferation. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Pulse the cells by adding [3H]-thymidine to each well and incubate for another 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation compared to the stimulated control.

TL1A:DR3 Inhibitor Screening Assay (ELISA-based)

This assay is designed to screen for inhibitors of the TL1A-DR3 interaction, the primary mechanism of this compound.

Principle: This is a competitive binding assay. DR3 protein is coated onto a microplate. Biotinylated TL1A is then added in the presence or absence of a test inhibitor. The amount of bound biotinylated TL1A is detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Recombinant human DR3 protein

-

Biotinylated recombinant human TL1A protein

-

Test inhibitor (e.g., this compound)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

96-well microplates

-

Wash buffer and blocking buffer

Procedure:

-

Coat a 96-well plate with DR3 protein overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add the test inhibitor at various concentrations to the wells.

-

Add biotinylated TL1A to all wells.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate again.

-

Add the chemiluminescent substrate and measure the signal using a luminometer.

-

A decrease in signal in the presence of the test inhibitor indicates inhibition of the TL1A-DR3 interaction.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: TL1A Signaling Pathway and the inhibitory action of this compound.

Caption: Mechanism of action of Mitoxantrone leading to immunosuppression.

Experimental Workflows

Caption: Workflow for a Topoisomerase II DNA Decatenation Assay.

Caption: Workflow for a Lymphocyte Proliferation Assay using [3H]-thymidine.

Conclusion

The immunosuppressive properties of anthracenediones have evolved from the broad cytotoxic effects of early compounds like mitoxantrone to the targeted immunomodulation of next-generation molecules such as this compound. While mitoxantrone's utility in autoimmune diseases established the therapeutic potential of this chemical class, its associated toxicities have necessitated the development of agents with improved safety profiles. This compound, with its novel mechanism of inhibiting the TL1A pathway, represents a significant advancement. By specifically targeting a key cytokine involved in both inflammation and fibrosis, this compound offers the promise of a more refined and potentially safer approach to treating autoimmune and inflammatory disorders. The clinical data emerging for this compound in inflammatory bowel disease is encouraging and supports its further investigation in a broader range of autoimmune conditions. This technical guide provides a foundational understanding of the immunosuppressive properties of anthracenediones, highlighting the mechanistic distinctions and therapeutic potential of this compound for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. The TL1A/DR3/DcR3 pathway in autoimmune rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. roche.com [roche.com]

- 5. Role of TL1A in Inflammatory Autoimmune Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of TL1A in Inflammatory Autoimmune Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of a novel fibrogenic factor Tl1a reverses established colonic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roivant Reports Chronic Period Data for RVT-3101 from the TUSCANY-2 Phase 2b Study in Ulcerative Colitis, Demonstrating Improved Efficacy from the Induction to Chronic Period | Roivant Sciences Ltd. [investor.roivant.com]

- 9. Roivant Reports Chronic Period Data for RVT-3101 from the [globenewswire.com]

An In-depth Technical Guide to the Interaction of Mitoxantrone and Teloxantron with DNA and RNA Synthesis

Disclaimer: The initial query for "Teloxantrone" yielded limited specific results. However, extensive research points to two likely candidates intended by this query: Mitoxantrone , a well-established anticancer agent that directly inhibits DNA and RNA synthesis, and Teloxantron , a more recently identified telomerase inhibitor. This guide will provide a comprehensive overview of both compounds to ensure a thorough and relevant response.

Part 1: Mitoxantrone

Mitoxantrone is an anthracenedione derivative with potent antineoplastic activity. Its primary mechanism of action involves direct interaction with nucleic acids and key enzymes involved in their synthesis and maintenance, leading to cell cycle arrest and apoptosis.[1][2]

Core Mechanism of Action

Mitoxantrone's cytotoxic effects stem from a dual-pronged attack on cellular processes involving DNA:

-

DNA Intercalation: The planar aromatic ring structure of Mitoxantrone allows it to insert itself between the base pairs of DNA.[1][3] This intercalation distorts the helical structure of DNA, creating a physical barrier that obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and RNA transcription.[2][4] Mitoxantrone can also bind to RNA.[2]

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[5][6][7] It stabilizes the "cleavage complex," a transient intermediate where the enzyme has created a double-strand break in the DNA. By preventing the re-ligation of these breaks, Mitoxantrone leads to an accumulation of permanent DNA strand breaks, triggering a DNA damage response and ultimately apoptosis.[7][8]

These actions are not mutually exclusive and contribute synergistically to the drug's cytotoxicity.

Quantitative Data on Mitoxantrone's Biological Activity

The following tables summarize key quantitative metrics of Mitoxantrone's interaction with DNA, its inhibitory effects on cellular processes, and its cytotoxicity against various cancer cell lines.

| Parameter | Value | System/Assay | Reference(s) |

| DNA Binding | |||

| Binding Constant (Ka) | ~1 x 10⁵ M⁻¹ | Magnetic Tweezers | [9][10] |

| Binding Site Size | ~2.5 base pairs | Magnetic Tweezers | [9][10] |

| DNA Unwinding Angle | ~16° | Magnetic Tweezers | [9][10] |

| Enzyme Inhibition | |||

| Protein Kinase C (PKC) IC₅₀ | 8.5 µM | In vitro kinase assay | [6] |

| Cellular Effects | |||

| Inhibition of RNA Synthesis (T-47D cells) | 21.9% at 1 nM | Isolated nuclei | [4] |

| 41% at 100 nM | Isolated nuclei | [4] | |

| 56% at 10 µM | Isolated nuclei | [4] | |

| 77% at 100 µM | Isolated nuclei | [4] | |

| Cytotoxicity (IC₅₀) | |||

| B-CLL Cells (Patient 1 & 2) | 0.7 µg/mL | MTT Assay (48h) | [5] |

| B-CLL Cells (Patient 3) | 1.4 µg/mL | MTT Assay (48h) | [5] |

| MDA-MB-231 (Breast Cancer) | 18 nM | Not specified | [6] |

| MCF-7 (Breast Cancer) | 196 nM | Not specified | [6] |

| AsPC-1 (Pancreatic Cancer) | 0.02 µM - 75.05 µM (in liposomes) | Not specified | [11] |

| BxPC-3 (Pancreatic Cancer) | 0.02 µM - 75.05 µM (in liposomes) | Not specified | [11] |

| HRSV (Respiratory Syncytial Virus) | 4 µM | Recombinant virus expression | [12] |

Experimental Protocols

This protocol outlines a method to observe the intercalation of Mitoxantrone into DNA by monitoring changes in the UV-Visible absorption spectrum.

-

Reagents and Materials:

-

Mitoxantrone stock solution (e.g., 1 mM in DMSO).

-

Calf thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in 10 mM Tris-HCl buffer, pH 7.4).

-

10 mM Tris-HCl buffer, pH 7.4.

-

Quartz cuvettes (1 cm path length).

-

UV-Visible spectrophotometer.

-

-

Procedure:

-

Prepare a working solution of Mitoxantrone in Tris-HCl buffer at a fixed concentration (e.g., 50 µM).

-

Record the absorption spectrum of the Mitoxantrone solution from 500 to 700 nm.

-

Titrate the Mitoxantrone solution with increasing concentrations of the ctDNA stock solution (e.g., in increments of 10 µM).

-

After each addition of DNA, mix gently and allow the solution to equilibrate for 5 minutes.

-

Record the absorption spectrum after each titration.

-

Observe for a hypochromic (decrease in absorbance) and bathochromic (redshift) shift in the absorption maxima of Mitoxantrone, which is indicative of intercalation into the DNA double helix.[3]

-

This protocol describes a common in vitro assay to measure the inhibition of Topoisomerase II's decatenation activity by Mitoxantrone.[13][14][15]

-

Reagents and Materials:

-

Human Topoisomerase II enzyme.

-

Kinetoplast DNA (kDNA) - a network of catenated (interlocked) DNA circles.

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).[15]

-

ATP solution (e.g., 20 mM).[15]

-

Mitoxantrone at various concentrations.

-

Stop solution/loading dye (containing SDS and a tracking dye).

-

Proteinase K.

-

Agarose gel (1%).

-

Ethidium bromide or other DNA stain.

-

Gel electrophoresis apparatus and imaging system.

-

-

Procedure:

-

Prepare a fresh 5x complete assay buffer by mixing equal volumes of 10x reaction buffer A and ATP solution B.[15]

-

On ice, set up reaction tubes with the following components: 5x assay buffer, kDNA (e.g., 200 ng), and nuclease-free water to the final reaction volume (e.g., 20 µL).

-

Add varying concentrations of Mitoxantrone or vehicle control (DMSO) to the respective tubes.

-

Initiate the reaction by adding a specific amount of Topoisomerase II enzyme (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution containing SDS, followed by digestion with proteinase K to remove the enzyme.

-

Load the samples onto a 1% agarose gel. Include a marker for decatenated kDNA (nicked circles) and linear kDNA.

-

Perform electrophoresis to separate the DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA network into individual minicircles. In the presence of an effective inhibitor like Mitoxantrone, the kDNA will remain in its catenated form at the top of the gel.

-

Visualizations: Signaling Pathways and Workflows

Part 2: Teloxantron

Recent studies have identified Teloxantron as a novel, potent small-molecule inhibitor of telomerase.[16][17][18][19] Unlike Mitoxantrone, which targets DNA directly, Teloxantron's primary target is the enzyme responsible for maintaining telomere length, a critical factor in cellular immortality, a hallmark of cancer.[17]

Core Mechanism of Action

Teloxantron is an anthraquinone derivative that inhibits the catalytic activity of telomerase, specifically the human telomerase reverse transcriptase (hTERT) subunit.[17][19] Its mechanism involves:

-

Telomerase Inhibition: Teloxantron directly inhibits the enzymatic activity of telomerase. This prevents the addition of telomeric repeats to the ends of chromosomes.[16][17]

-

Induction of Telomeric DNA Damage: The inhibition of telomerase processivity leads to telomere shortening and dysfunction, which is recognized by the cell as DNA damage, preferentially at the telomeres.[16][17]

-

Activation of DNA Damage Response (DDR): This telomere-specific damage activates DDR pathways, including the ATM/Chk2 and ATR/Chk1 cascades.[17][18]

-

Induction of Apoptosis: The sustained DDR signaling ultimately triggers both the intrinsic and extrinsic pathways of apoptosis, leading to cancer cell death.[17][18]

Importantly, Teloxantron induces DNA damage and apoptosis primarily in telomerase-positive cancer cells, with minimal effect on normal cells or cancer cells that use alternative lengthening of telomeres (ALT) mechanisms.[17][19]

Quantitative Data on Teloxantron's Biological Activity

| Parameter | Value | System/Assay | Reference(s) |

| Enzyme Inhibition | |||

| Telomerase IC₅₀ | 9.61 µM | TRAP Assay | [16] |

Experimental Protocols

The Telomerase Repeat Amplification Protocol (TRAP) assay is the standard method for measuring telomerase activity and its inhibition.

-

Reagents and Materials:

-

Cell lysate from a telomerase-positive cell line (e.g., A549).

-

TRAP buffer (containing Tris-HCl, MgCl₂, KCl, Tween-20, EGTA).

-

TS primer (a substrate for telomerase).

-

ACX reverse primer.

-

dNTPs.

-

Taq DNA polymerase.

-

Teloxantron at various concentrations.

-

Polyacrylamide gel (e.g., 10-12%).

-

DNA staining agent (e.g., SYBR Green or similar).

-

PCR thermocycler.

-

Gel imaging system.

-

-

Procedure:

-

Prepare cell extracts containing active telomerase.

-

In PCR tubes, combine the cell extract with TRAP buffer, the TS primer, and varying concentrations of Teloxantron or vehicle control.

-

Incubate at room temperature for 20-30 minutes to allow telomerase to extend the TS primer with telomeric repeats.

-

Heat-inactivate the telomerase (e.g., 90°C for 2 minutes).

-

Add the ACX primer, dNTPs, and Taq polymerase to each tube.

-

Perform PCR for approximately 30-35 cycles to amplify the telomerase extension products.

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel and visualize the characteristic ladder of DNA bands, where each band represents an added telomeric repeat.

-

The intensity of the ladder is proportional to the telomerase activity. A reduction in the ladder intensity in the presence of Teloxantron indicates inhibition. The IC₅₀ can be calculated from a dose-response curve.

-

Visualizations: Signaling Pathways

References

- 1. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of mitoxantrone on nucleic acid synthesis on the T-47D breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mitoxantrone Shows In Vitro, but Not In Vivo Antiviral Activity against Human Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. topogen.com [topogen.com]

- 16. Teloxantron (TXT4) | Telomerase inhibitor | Probechem Biochemicals [probechem.com]

- 17. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Unintended: A Technical Guide to the Preclinical Off-Target Effects of Teloxantrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teloxantrone, a potent anthracenedione derivative, has been a subject of significant interest in preclinical and clinical research due to its cytotoxic and immunomodulatory properties. While its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and repair, a comprehensive understanding of its off-target effects is paramount for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target effects of this compound observed in preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.

On-Target Activity: Topoisomerase II Inhibition

This compound's primary therapeutic effect stems from its ability to intercalate into DNA and disrupt the function of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cells. The following section details a representative experimental protocol to assess this on-target activity.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer

-

ATP solution

-

This compound (or Mitoxantrone) stock solution

-

Sterile, nuclease-free water

-

DNA loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x Topoisomerase II Reaction Buffer, ATP, kDNA, and sterile water to the desired final volume.

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add human Topoisomerase IIα to each tube to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding SDS and Proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Add DNA loading dye to each sample and load onto a 1% agarose gel in TAE buffer containing a DNA stain.

-

Visualization: Run the gel at a constant voltage until adequate separation is achieved. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The inhibition of decatenation by this compound will be observed as a decrease in the amount of decatenated DNA compared to the control.[1][2][3][4][5]

Off-Target Profile of this compound

Preclinical investigations have revealed that this compound's biological activity extends beyond topoisomerase II inhibition. The following sections delineate the key identified off-target effects.

Kinase Inhibition

Recent studies have identified Mitoxantrone, a close analog of this compound, as an inhibitor of several kinases, most notably Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[6] These kinases are crucial regulators of transcription and cell cycle progression.

Quantitative Data: Kinase Inhibition

| Kinase Target | IC50 (µM) | Reference |

| CDK7/Cyclin H | 0.675 | [6] |

| CDK9/Cyclin T1 | 5.15 | [6] |

| PIM1 Kinase | nanomolar range | [7] |

| ROS1 | 2.9987 (EC50) | [8] |

Signaling Pathway: CDK9 Inhibition and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by this compound can therefore lead to widespread disruption of gene expression.[9]

Cardiotoxicity

A significant and dose-limiting off-target effect of this compound is cardiotoxicity.[10][11] Preclinical studies in animal models have demonstrated that this toxicity is linked to inflammation and the activation of specific signaling pathways within cardiac tissue.

Quantitative Data: Preclinical Cardiotoxicity in Rodent Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat | Not Specified | Evaluation of cardiac toxicity biomarkers.[12] | |

| Rat | Not Specified | Potentiation of doxorubicin-induced cardiotoxicity.[13] | |

| Rat | Not Specified | Model of chronic cardiotoxicity with doxorubicin.[14] |

Signaling Pathway: NF-κB in this compound-Induced Cardiotoxicity

Preclinical evidence suggests that this compound-induced cardiotoxicity involves the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] This pathway plays a central role in the inflammatory response, and its activation in cardiomyocytes can lead to apoptosis and cardiac dysfunction.[16][17]

Immunomodulation

This compound exhibits immunomodulatory effects, which contribute to its therapeutic utility in diseases like multiple sclerosis but also represent an off-target activity. It has been shown to suppress the proliferation of T cells, B cells, and macrophages.[18]

Experimental Protocol: Preclinical Immunotoxicity Assessment using Flow Cytometry

Flow cytometry is a powerful technique to assess the effects of a compound on different immune cell populations.

Materials:

-

Spleen or peripheral blood from preclinical models (e.g., mice, rats)

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3 for T cells, B220 for B cells, F4/80 for macrophages)

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from animals treated with this compound or a vehicle control.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable buffer.

-

Cell Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell subsets in the this compound-treated group compared to the control group. A reduction in specific cell populations would indicate an immunotoxic/immunosuppressive effect.[19][20][21][22]

Methods for Off-Target Identification

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a drug to its target and off-targets in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[23][24][25][26][27]

Experimental Workflow: CETSA

Conclusion

The preclinical evaluation of this compound reveals a complex pharmacological profile characterized by both potent on-target activity against topoisomerase II and a range of significant off-target effects. The inhibition of key regulatory kinases such as CDK7 and CDK9, the induction of cardiotoxicity through inflammatory pathways, and the modulation of the immune system are critical considerations for the continued development and clinical application of this compound. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and mitigate the off-target liabilities of this compound and related compounds, ultimately aiming for safer and more effective therapeutic interventions. It is important to note that many of the preclinical findings are based on studies with Mitoxantrone, a closely related analog, and direct preclinical investigation of this compound is warranted to confirm these off-target activities.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. profoldin.com [profoldin.com]

- 5. topogen.com [topogen.com]

- 6. Identification of mitoxantrone as a potent inhibitor of CDK7/Cyclin H via structure-based virtual screening and In-Vitro validation by ADP-Glo kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new target for an old drug: identifying mitoxantrone as a nanomolar inhibitor of PIM1 kinase via kinome-wide selectivity modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of mitoxantrone as a new inhibitor of ROS1 fusion protein in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthoquinoxaline metabolite of mitoxantrone is less cardiotoxic than the parent compound and it can be a more cardiosafe drug in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential cardiotoxicity with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of the cardiotoxicity of taxane-anthracycline combinations using the model of isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inflammation as a Possible Trigger for Mitoxantrone-Induced Cardiotoxicity: An In Vivo Study in Adult and Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-kappaB as an integrator of diverse signaling pathways: the heart of myocardial signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Activation is Cell Type-Specific in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Flow cytometry-based assessment of mitoxantrone efflux from leukemic blasts varies with response to induction chemotherapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mitoxantrone Versus Liposomal Daunorubicin in Induction of Pediatric AML With Risk Stratification Based on Flow Cytometry Measurement of Residual Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. google.com [google.com]

- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 26. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Teloxantrone In-Vivo Rodent Studies

Disclaimer: Teloxantrone (also known as CI-937 or DUP 937) is a compound for which detailed in-vivo rodent protocols, including specific formulation vehicles and quantitative toxicity data, are not widely available in public literature. The following protocols are based on general best practices for rodent drug administration and the known characteristics of this compound and related anthrapyrazole compounds. Researchers must perform initial dose-finding studies, vehicle suitability tests, and solubility checks as part of their experimental design.

Introduction

This compound is a potent, second-generation anthrapyrazole, a class of synthetic anticancer agents developed to improve upon the efficacy and toxicity profiles of anthracyclines.[1][2] Like related compounds, its primary mechanism of action involves the inhibition of DNA topoisomerase II and intercalation into DNA, which disrupts DNA replication and repair, leading to cell death.[3] It has been evaluated in clinical trials for various cancers.[1] The dose-limiting toxicity observed in animal studies and human trials is myelosuppression.[2]

These application notes provide a generalized framework for the preparation and administration of this compound for researchers conducting preclinical in-vivo studies in rodent models.

Mechanism of Action & Signaling Pathway

This compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: The planar structure of the anthrapyrazole molecule inserts itself between the base pairs of the DNA double helix. This physical binding distorts the DNA structure, interfering with the processes of transcription and replication.[3]

-

Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound stabilizes the "cleavable complex," a state where the enzyme is covalently bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks and ultimately triggering apoptotic cell death.[1][2]

The cytotoxic profiles of this compound and other anthrapyrazoles are closely related to that of Mitoxantrone, indicating a similar mechanism of action at the cellular level.[1]

Caption: Mechanism of Action of this compound.

Quantitative Data for Rodent Studies

Specific pharmacokinetic and toxicological data for this compound in rodents is limited in publicly accessible literature. The tables below are structured for data entry, but researchers must determine these values experimentally.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat | Citation |

|---|---|---|---|

| Half-life (t½) | Data not available | Data not available | |

| Clearance (CL) | Data not available | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available |

| Bioavailability (F%) | Data not available | Data not available | |

Table 2: Acute Toxicity of this compound in Rodents

| Parameter | Value (Mouse) | Value (Rat) | Notes | Citation |

|---|---|---|---|---|

| LD₅₀ | Data not available | Data not available | ||

| MTD (Single Dose) | Data not available | Data not available | Must be determined experimentally. |

| Dose-Limiting Toxicity | Myelosuppression (Leukopenia) | Myelosuppression (Leukopenia) | Primary toxicity observed in animal studies. |[2] |

Experimental Protocols

Protocol 1: Preparation of this compound for In-Vivo Administration

Objective: To prepare a this compound solution or suspension suitable for parenteral administration in rodents.

Note: The solubility of this compound hydrochloride in standard aqueous vehicles like saline may be poor. A co-solvent system is often required for similar compounds. The stability and solubility of the final formulation must be confirmed before use.

Materials:

-

This compound Hydrochloride (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, polypropylene conical tubes (1.5 mL, 15 mL, 50 mL)

-

Micropipettes and sterile tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (if final solution is clear and viscosity permits)

Procedure (Co-Solvent Method):

-

Calculate Required Mass: Determine the total mass of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume. Account for a small overage (~10-20%) to compensate for transfer losses.

-

Initial Dissolution in DMSO:

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add a minimal amount of 100% DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO to create a 100 mg/mL stock.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be tested for compound stability.

-

-

Dilution to Final Concentration:

-

Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing. Add the aqueous vehicle dropwise to prevent precipitation of the compound.

-

Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to avoid vehicle-induced toxicity. For example, to achieve a final dosing solution of 1 mg/mL with 10% DMSO, dilute 10 µL of the 100 mg/mL DMSO stock with 990 µL of saline.

-

-

Final Formulation Check:

-

Observe the final solution. If it is a clear solution, it can be sterile-filtered using a 0.22 µm syringe filter.

-

If the compound precipitates, a different co-solvent (e.g., PEG400, Tween 80) or a suspension formulation may be necessary. Suspensions should be homogenous and administered immediately after mixing.

-

-

Storage: Prepare the dosing solution fresh on the day of the experiment. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.

Protocol 2: Administration of this compound to Rodents

Objective: To administer the prepared this compound formulation to mice or rats via a specified parenteral route. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

-

Prepared this compound dosing solution

-

Appropriate animal restraint device

-

Sterile syringes (e.g., 1 mL tuberculin syringes)

-

Sterile needles (see Table 3 for recommended sizes)

-

70% Ethanol wipes

-

Warming lamp or pad (for intravenous injections)

Table 3: Recommended Injection Volumes and Needle Sizes for Rodents

| Route | Species | Max Volume (mL/kg) | Needle Gauge | Citation |

|---|---|---|---|---|

| Intravenous (IV) | Mouse | 5 | 26-28G | [3] |

| Rat | 5 | 25-27G | [3] | |

| Intraperitoneal (IP) | Mouse | 10 | 25-27G | [4] |

| Rat | 10 | 23-25G | [4] | |

| Subcutaneous (SC) | Mouse | 5 | 25G | [3] |

| | Rat | 5 | 25G |[3] |

Procedure A: Intravenous (IV) Injection via Lateral Tail Vein

-